molecular formula C5H7N3O2 B2701470 Methyl (E)-3-azido-2-methylprop-2-enoate CAS No. 1937221-22-1

Methyl (E)-3-azido-2-methylprop-2-enoate

Cat. No.: B2701470
CAS No.: 1937221-22-1
M. Wt: 141.13
InChI Key: KTMLLKWKPHBXQD-ONEGZZNKSA-N
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Description

Methyl (E)-3-azido-2-methylprop-2-enoate is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylprop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-azido-2-methylprop-2-enoate can be synthesized through a multi-step process involving the introduction of the azido group to the methylprop-2-enoate structure. One common method involves the reaction of methyl 2-methylprop-2-enoate with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-azido-2-methylprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN₃):

    Dimethylformamide (DMF): Common solvent for the reaction.

    Hydrogen Gas (H₂): Used in reduction reactions.

    Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

Methyl (E)-3-azido-2-methylprop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers and materials for its unique properties.

    Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.

    Medicinal Chemistry: Explored for its potential in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of Methyl (E)-3-azido-2-methylprop-2-enoate involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various transformations, making it a versatile intermediate in chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-azidoacrylate: Similar structure with an azido group attached to an acrylate backbone.

    Ethyl 3-azido-2-methylprop-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (E)-3-azido-2-methylprop-2-enoate is unique due to its specific combination of an azido group and a methylprop-2-enoate backbone, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

methyl (E)-3-azido-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4(3-7-8-6)5(9)10-2/h3H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLLKWKPHBXQD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N=[N+]=[N-])/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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